molecular formula C19H15Cl3N2O2 B14864022 Ethyl 1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14864022
M. Wt: 409.7 g/mol
InChI Key: NJWNUZKBCNOYSK-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of chlorinated benzyl and phenyl groups attached to a pyrazole ring, which is further esterified with an ethyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Chlorination: The benzyl and phenyl groups are chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxyl group on the pyrazole ring is esterified with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(2,4-dichlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-(2,4-dichlorobenzyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-(2,4-dichlorobenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is unique due to the specific combination of chlorinated benzyl and phenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific and industrial fields.

Properties

Molecular Formula

C19H15Cl3N2O2

Molecular Weight

409.7 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C19H15Cl3N2O2/c1-2-26-19(25)18-10-17(12-3-6-14(20)7-4-12)23-24(18)11-13-5-8-15(21)9-16(13)22/h3-10H,2,11H2,1H3

InChI Key

NJWNUZKBCNOYSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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